Enhanced Topological Polar Surface Area (TPSA) Relative to 2-Methyl-3-piperidinyl Analog
The target compound exhibits a higher topological polar surface area (TPSA) of 68.2 Ų compared to 51.1 Ų for the 2-methyl-3-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine analog, representing an increase of approximately 33% [1]. This difference arises from the carbonyl oxygen contributing additional polar surface within the amide linkage absent in the analog's direct pyrazine-piperidine bond [2]. The elevated TPSA correlates with improved aqueous solubility potential and reduced passive membrane permeability, directly influencing oral bioavailability predictions [3].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 68.2 Ų |
| Comparator Or Baseline | 2-methyl-3-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine (CAS 2640961-42-6): 51.1 Ų |
| Quantified Difference | +17.1 Ų (approximately 33% higher) |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem release 2025.09.15) for both compounds |
Why This Matters
A higher TPSA alters the compound's absorption and distribution profile, making it a superior starting point for lead series requiring lower passive permeability or higher solubility, which is critical for procurement decisions in CNS vs. peripheral target programs.
- [1] PubChem Compound Summary CID 155800602 (Target). Computed Properties section. View Source
- [2] PubChem Compound Summary CID 155799897 (Comparator). Computed Properties section. View Source
- [3] Life Chemicals Inc. Kuujia CAS 2640969-05-5 Database. Physicochemical property description. View Source
